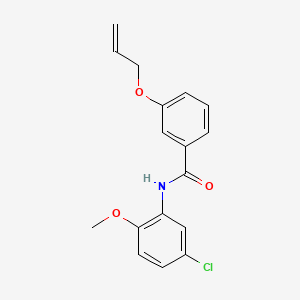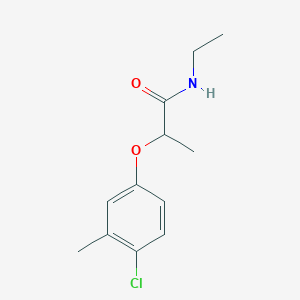![molecular formula C17H26ClNO2 B4406430 1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)
1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride
描述
1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as DMPEA-HCl.
作用机制
The mechanism of action of DMPEA-HCl involves its binding to the sigma-1 receptor. This binding results in the activation of various signaling pathways, including the phospholipase C, protein kinase C, and extracellular signal-regulated kinase pathways. The activation of these pathways can lead to the modulation of neurotransmitter release, calcium signaling, and gene expression. The exact mechanism by which DMPEA-HCl activates these pathways is still under investigation.
Biochemical and Physiological Effects:
DMPEA-HCl has been reported to have various biochemical and physiological effects. In vitro studies have shown that DMPEA-HCl can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in various cognitive processes. DMPEA-HCl has also been reported to have neuroprotective effects, possibly through the activation of the sigma-1 receptor. In vivo studies have shown that DMPEA-HCl can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
DMPEA-HCl has several advantages for lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other cellular processes. DMPEA-HCl is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of DMPEA-HCl in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. DMPEA-HCl also has a relatively short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the study of DMPEA-HCl. One area of research is the development of new therapeutic agents that target the sigma-1 receptor. DMPEA-HCl can be used as a lead compound for the development of these agents. Another area of research is the investigation of the role of sigma-1 receptors in various neurological disorders. DMPEA-HCl can be used to study the effects of sigma-1 receptor modulation in animal models of these disorders. Finally, the development of new synthetic methods for DMPEA-HCl can lead to improved yields and purity of the compound, which can facilitate its use in scientific research.
科学研究应用
DMPEA-HCl has potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective agonist at the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. Sigma-1 receptors are also implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. DMPEA-HCl can be used to study the role of sigma-1 receptors in these disorders and to develop new therapeutic agents that target these receptors.
属性
IUPAC Name |
1-[3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-13-9-14(2)12-18(11-13)7-8-20-17-6-4-5-16(10-17)15(3)19;/h4-6,10,13-14H,7-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACVRUQCJWONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC(=C2)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4406371.png)
![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)

![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)


![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)

